1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- typically involves several steps. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by Cs2CO3/DMSO, to achieve the desired pyrrolopyridine structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogenation and other substitution reactions are common, often using reagents like bromine or chlorine.
Cyclization: Intramolecular cyclization reactions are crucial in forming the pyrrolopyridine core.
Common reagents used in these reactions include bromine, chlorine, and various catalysts like Cs2CO3. The major products formed depend on the specific reaction conditions but often include various substituted pyrrolopyridine derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- primarily involves the inhibition of FGFRs. These receptors play a crucial role in cell proliferation, migration, and survival. By inhibiting FGFRs, this compound can disrupt these processes, leading to reduced tumor growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- can be compared with other pyrrolopyridine derivatives, such as:
7-Azaindole: Similar in structure but differs in its specific biological activities and applications.
1H-Pyrrolo[3,2-b]pyridine: Another related compound with distinct chemical properties and uses.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- lies in its potent FGFR inhibitory activity and its potential as a lead compound for developing new cancer therapies .
Properties
Molecular Formula |
C10H12BrN3 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H12BrN3/c1-14(2)6-7-5-8-9(11)3-4-12-10(8)13-7/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
GVFBLPZMOQGYSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=CN=C2N1)Br |
Origin of Product |
United States |
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